(6-甲基庚烷-2-基)硫脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

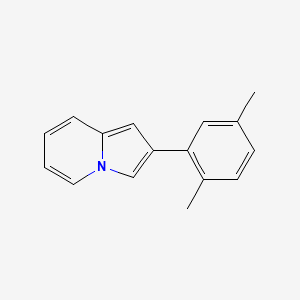

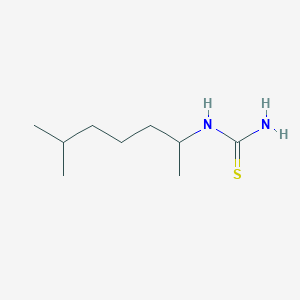

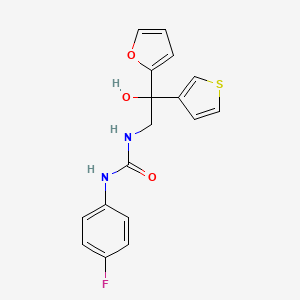

“(6-Methylheptan-2-yl)thiourea” is a chemical compound with the molecular formula C9H20N2S . It is also known as methiocarb, a carbamate pesticide that is widely used in agricultural practices to control pests such as mites, aphids, and thrips.

Synthesis Analysis

Thiourea compounds can be synthesized through various methods. One common method involves a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the preparation of thiourea using a nucleophilic substitution reaction. Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The molecular structure of “(6-Methylheptan-2-yl)thiourea” can be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

Thiourea compounds, including “(6-Methylheptan-2-yl)thiourea”, can participate in various chemical reactions. For example, they can be used in the Strecker synthesis, a method for the formation of alpha-aminonitriles, which are key intermediates in many chemical syntheses .科学研究应用

结构分析与合成

另一个重要的应用在硫脲衍生物的合成中得到观察。例如,通过将硫脲与 6-甲基尿嘧啶衍生物缩合,合成了含有 6-甲基-或 3,6-二甲基尿嘧啶片段和一个或两个 6-甲基-4-氧代-2-硫代-1,2,3,4-四氢嘧啶-5-基片段的产物。这些化合物通过用烷基溴化物烷基化表现出进一步化学修饰的潜力 (Krylova 等人,2010)。

抗菌和抗病毒活性

对硫脲衍生物生物活性潜力的研究导致了抗菌和抗病毒特性的发现。例如,一项研究报告了 1-苯甲酰-3-甲基硫脲衍生物的合成及其对 HeLa 细胞系的体外细胞毒性。该研究发现,这些化合物表现出有效的细胞毒性,可能改善抗癌活性 (Ruswanto 等人,2015)。

在另一项研究中,含硫脲的化合物对一系列革兰氏阳性菌和革兰氏阴性菌表现出抗菌特性,其中一种特定化合物对耐甲氧西林金黄色葡萄球菌 (MRSA) 表现出抑菌活性,与已知的抗菌剂万古霉素相当。该研究还强调了这些化合物对小蜡螟幼虫的无毒性,表明有可能开发一类新的抗生素 (Dolan 等人,2016)。

催化和化学转化

此外,硫脲化合物在催化化学反应方面显示出巨大的潜力。例如,硫脲参与供体-受体环丙烷的 [3+2] 环加成反应提供了一种获得多种 2-氨基-4,5-二氢噻吩的有效途径。这个过程涉及顺序的 [3+2] 环加成/脱氨/脱羧,表明硫脲在促进复杂的化学转化方面的多功能性 (谢等人,2019)。

酶抑制和药物设计

此外,硫脲衍生物已被探索其在酶抑制和药物设计中的潜力。新型 1-(2-氨基吡嗪-3-基)甲基-2-硫脲被描述为丝裂原活化蛋白激酶激活蛋白激酶 2 (MK-2) 的有效抑制剂,证明了它们在抑制炎症标志物表达中的重要性,并表明它们在设计抗炎药中的潜力 (Lin 等人,2009)。

属性

IUPAC Name |

6-methylheptan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXUZQBMAFOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylheptan-2-yl)thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-methoxybenzamide](/img/structure/B2544964.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2544965.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)